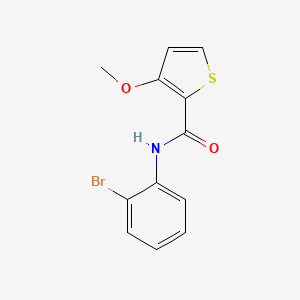
N-(2-bromophenyl)-3-methoxy-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The description may also include the type of compound it is (for example, an organic compound, an inorganic compound, a polymer, etc.) .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, reaction conditions (temperature, pressure), and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
The synthesis and characterization of various brominated and methoxy-substituted compounds, including thiophene derivatives, play a significant role in medicinal chemistry. Such compounds are often evaluated for their pharmacological potential, including antibacterial and antimalarial activities. For example, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium enoyl-ACP reductase, suggesting potential applications in antimalarial drug development (Banerjee et al., 2011).
Materials Science
Compounds with bromophenyl and methoxy substituents have applications in materials science, particularly in the development of photostabilizers for polymers. Thiophene derivatives, for instance, have shown effectiveness in reducing the photodegradation of poly(vinyl chloride), highlighting their utility as photostabilizers in materials science applications (Balakit et al., 2015).
Organic Electronics
The postfunctionalization of poly(thiophene)s, which may include the introduction of bromophenyl and methoxy groups, has been explored for tuning optical properties and enhancing solid-state emission. Such modifications have implications for the development of advanced materials for organic electronics and photonics, indicating that N-(2-bromophenyl)-3-methoxy-2-thiophenecarboxamide could find applications in these fields as well (Li et al., 2002).
Corrosion Inhibition
N-phenyl-benzamide derivatives, which share structural similarities with the compound of interest, have been studied for their effectiveness as corrosion inhibitors in acidic solutions. This suggests potential applications of N-(2-bromophenyl)-3-methoxy-2-thiophenecarboxamide in protecting metals from corrosion, particularly in industrial settings (Mishra et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-10-6-7-17-11(10)12(15)14-9-5-3-2-4-8(9)13/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKATOUSZAZWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

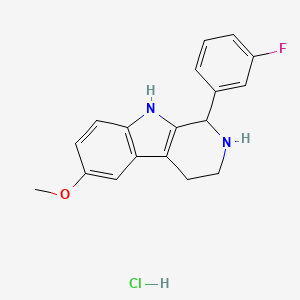
![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)
![2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2977323.png)
![2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2977326.png)

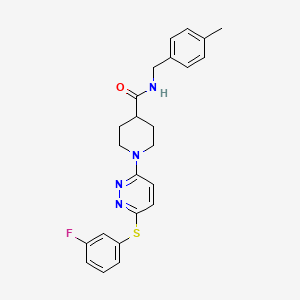
![5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2977334.png)
methanone](/img/structure/B2977335.png)
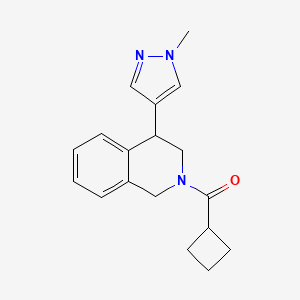
![N-(2H-1,3-benzodioxol-5-yl)-1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2977337.png)
![N-[[3-(Cyclobutanecarbonylamino)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2977338.png)
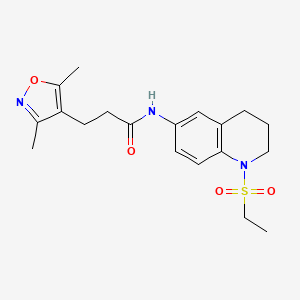
![N-[4-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2977342.png)
